1-Methyl-4-nitronaphthalene
Overview
Description
1-Methyl-4-nitronaphthalene is a chemical compound that is part of the nitronaphthalene family, which are known for their mutagenic properties. These compounds have been identified in various environmental samples, such as ambient air, and are of interest due to their potential health effects .
Synthesis Analysis
The synthesis of 1-Methyl-4-nitronaphthalene can be achieved through a simple and efficient method using nitric acid as the nitrating agent. This process avoids the use of mixed acid systems, typically composed of concentrated sulfuric acid and nitric acid, and can yield the compound with a high efficiency of 86.6% under mild conditions . Additionally, the preparation of 1-(trimethylsilylmethyl)-4-nitronaphthalene has been studied, revealing that it undergoes silylation more easily compared to benzylsilane, and a ring-substituted nitro product can be obtained at temperatures below 0°C .
Molecular Structure Analysis
The molecular structure of 1-Methyl-4-nitronaphthalene has been investigated using various computational methods. It has been found that the global minimum energy structure of the compound in the gas phase is non-planar, with O-N-C-C dihedral angles of approximately 30° . Additionally, the triplet potential energy surface of 1-methyl-8-nitronaphthalene, a related compound, has been mapped, revealing the presence of several minima and providing insights into the reactivity of the compound in its triplet state .
Chemical Reactions Analysis
1-Methyl-4-nitronaphthalene can react with conjugated dienes at high temperatures to afford N-naphthylpyrroles. This reaction demonstrates the versatility of nitronaphthalenes in synthetic chemistry, providing a pathway to synthesize complex heterocyclic compounds . The compound also undergoes metabolism in biological systems, leading to the formation of electrophilic metabolites that can be trapped as glutathione conjugates in tissues such as the lungs and liver .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-4-nitronaphthalene are influenced by its molecular structure and the presence of functional groups. The compound's mutagenic activities have been quantified using the Ames Salmonella bacterial reversion assay, indicating its potential health risks . The atmospheric chemistry of related nitronaphthalenes has been studied, with photolysis identified as a dominant loss process for these compounds under atmospheric conditions . Furthermore, the ultrafast intersystem crossing in 1-nitronaphthalene has been characterized, showing that the compound has one of the fastest multiplicity changes ever measured, with a singlet lifetime of 100 fs or less in various solvents .
Scientific Research Applications
Application 1: Catalytic Nitration
- Summary of Application: 1-Methyl-4-nitronaphthalene is used in the catalytic nitration process to produce 1,5-dinitronaphthalene, a valuable compound with extensive industrial application prospects .
- Methods of Application: The process involves the liquid-phase catalytic nitration of 1-nitronaphthalene with NO2 to 1,5-dinitronaphthalene under mild conditions. The sulfated zirconia (SO42−/ZrO2) as solid superacid catalyst exhibits superior catalytic performance with dioxygen and acetic anhydride .
- Results or Outcomes: The process achieved a 93.8% conversion of 1-nitronaphthalene and 52.8% 1,5-dinitronaphthalene selectivity .
Application 2: Preparation of S-triazolyl α-mercaptoacetanilides
- Summary of Application: 1-Methyl-4-nitronaphthalene is used in the preparation of S-triazolyl α-mercaptoacetanilides, which are inhibitors of HIV reverse transcriptase .
Application 3: Dye Intermediate
- Summary of Application: 1-Methyl-4-nitronaphthalene can be used as a dye intermediate for the synthesis of other organic dyes and pigments .
Application 4: Catalyst and Reducing Agent
- Summary of Application: 1-Methyl-4-nitronaphthalene can be used as a catalyst and reducing agent in organic synthesis reactions .
Application 5: Organic Compound
- Summary of Application: 1-Methyl-4-nitronaphthalene is an organic compound . It is a yellow crystalline solid .
Application 6: Solvent
Safety And Hazards
properties
IUPAC Name |
1-methyl-4-nitronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLVKAJKOYFHKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236757 | |
Record name | Naphthalene, 1-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-nitronaphthalene | |
CAS RN |
880-93-3 | |
Record name | 4-Methyl-1-nitronaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-1-nitronaphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144478 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphthalene, 1-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHYL-1-NITRONAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6ISD90391 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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